1h-Benzimidazole-1-sulfonic acid
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Overview
Description
1H-Benzimidazole-1-sulfonic acid is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring, with a sulfonic acid group attached. This compound is part of the larger benzimidazole family, known for their diverse biological activities and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-sulfonic acid can be synthesized through several methods. One common approach involves the condensation reaction between 1,2-benzenediamine and aldehydes, followed by sulfonation. This method is efficient and straightforward, often yielding high purity products . Another method involves the use of solid acid catalysts like alumina-sulfuric acid, which provides an environmentally friendly and efficient route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit enzymes like tyrosine-phosphorylation-regulated kinase 1A, which plays a role in DNA repair.
Pathways Involved: The compound promotes homologous recombination repair by enhancing the activity of RNF169, thereby blocking the accumulation of TP53BP1 at DNA damage sites.
Comparison with Similar Compounds
1H-Benzimidazole-1-sulfonic acid is unique compared to other benzimidazole derivatives due to its sulfonic acid group, which imparts distinct chemical properties and reactivity:
Properties
IUPAC Name |
benzimidazole-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)9-5-8-6-3-1-2-4-7(6)9/h1-5H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNSRWKEQCGCGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622912 |
Source
|
Record name | 1H-Benzimidazole-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114389-46-7 |
Source
|
Record name | 1H-Benzimidazole-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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